N-(2-Chloro-6-methylbenzyl)ethanamine
Description
N-(2-Chloro-6-methylbenzyl)ethanamine is a substituted benzylamine derivative characterized by a chloro group at the 2-position and a methyl group at the 6-position of the benzene ring, with an ethylamine side chain. The compound’s molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol (estimated).
Properties
IUPAC Name |
N-[(2-chloro-6-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-12-7-9-8(2)5-4-6-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGIDHBLVMGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylbenzyl)ethanamine typically involves the reaction of 2-chloro-6-methylbenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia, under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylamines, depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-6-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity. The ethanamine moiety can interact with active sites or binding pockets, modulating the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares N-(2-Chloro-6-methylbenzyl)ethanamine with key analogs:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Chloro vs. Methoxy Groups: The 25C-NBOMe series (e.g., 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) incorporates methoxy groups, enhancing serotonin receptor binding via hydrogen bonding and π-stacking interactions.
- Halogen Variation : Replacing the methyl group in the target compound with fluorine (as in N-Ethyl-2-chloro-6-fluorobenzylamine) introduces stronger electronegativity, altering metabolic stability and intermolecular interactions.
Research Findings and Data
Metabolic and Stability Studies
- NBOMe Compounds : Rapid metabolism via O-demethylation and hydroxylation leads to toxic metabolites, whereas the absence of methoxy groups in this compound may result in slower hepatic clearance.
- Halogenated Derivatives : Fluorine substitution (e.g., N-Ethyl-2-chloro-6-fluorobenzylamine) enhances resistance to oxidative degradation compared to chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
